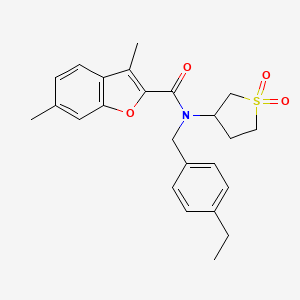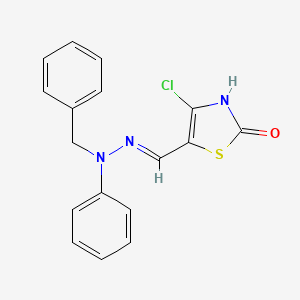![molecular formula C28H25N3O6S B11601671 ethyl 4-{[(2Z)-3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-6-(phenylcarbamoyl)-1,3-thiazinan-2-ylidene]amino}benzoate](/img/structure/B11601671.png)
ethyl 4-{[(2Z)-3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-6-(phenylcarbamoyl)-1,3-thiazinan-2-ylidene]amino}benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{[(2Z)-3-(1,3-苯并二氧杂环戊烯-5-基甲基)-4-氧代-6-(苯基氨基甲酰基)-1,3-噻嗪烷-2-亚基]氨基}苯甲酸乙酯是一种结构复杂的复杂有机化合物,其独特的结构包含苯并二氧杂环戊烯部分、噻嗪烷环和苯甲酸酯。
准备方法
合成路线和反应条件
4-{[(2Z)-3-(1,3-苯并二氧杂环戊烯-5-基甲基)-4-氧代-6-(苯基氨基甲酰基)-1,3-噻嗪烷-2-亚基]氨基}苯甲酸乙酯的合成通常涉及多个步骤,从容易获得的前体开始。关键步骤包括:
苯并二氧杂环戊烯部分的形成: 这可以通过邻苯二酚与甲醛缩合,然后环化来实现。
噻嗪烷环的合成: 这涉及合适的胺与硫代酰胺的反应,然后环化和氧化形成噻嗪烷环。
偶联反应: 然后在适当条件下将苯并二氧杂环戊烯和噻嗪烷中间体与4-氨基苯甲酸乙酯偶联以形成最终产物。
工业生产方法
该化合物的工业生产可能涉及优化合成路线,以最大限度地提高产量并降低成本。这可能包括使用连续流动反应器、先进的纯化技术和自动化以确保一致的质量和可扩展性。
化学反应分析
反应类型
4-{[(2Z)-3-(1,3-苯并二氧杂环戊烯-5-基甲基)-4-氧代-6-(苯基氨基甲酰基)-1,3-噻嗪烷-2-亚基]氨基}苯甲酸乙酯可以进行各种化学反应,包括:
氧化: 该化合物可以被氧化以引入额外的官能团或修饰现有的官能团。
还原: 还原反应可用于改变化合物的氧化态,可能改变其反应性和性质。
常见试剂和条件
氧化: 常见的氧化剂包括高锰酸钾 (KMnO4) 和三氧化铬 (CrO3)。
还原: 可以使用诸如氢化铝锂 (LiAlH4) 或硼氢化钠 (NaBH4) 之类的还原剂。
取代: 通常使用诸如卤素 (例如 Br2、Cl2) 和亲核试剂 (例如 NaOH、NH3) 之类的试剂。
主要产物
从这些反应中形成的主要产物取决于使用的具体条件和试剂。例如,氧化可能会产生羧酸或酮,而还原可能会产生醇或胺。
科学研究应用
化学: 该化合物可用作合成更复杂分子的构建块。
生物学: 它可以作为生物化学分析中的探针或配体,以研究酶相互作用或受体结合。
医药: 可以研究该化合物的潜在治疗特性,例如抗炎或抗癌活性。
工业: 它可能用于开发具有特定性质的新材料,例如聚合物或涂层。
作用机制
4-{[(2Z)-3-(1,3-苯并二氧杂环戊烯-5-基甲基)-4-氧代-6-(苯基氨基甲酰基)-1,3-噻嗪烷-2-亚基]氨基}苯甲酸乙酯发挥其作用的机制取决于其具体的应用。例如,在药物化学中,该化合物可能与特定的分子靶标(如酶或受体)相互作用,以调节其活性。所涉及的途径可能包括抑制酶活性、受体拮抗作用或信号转导途径的调节。
相似化合物的比较
4-{[(2Z)-3-(1,3-苯并二氧杂环戊烯-5-基甲基)-4-氧代-6-(苯基氨基甲酰基)-1,3-噻嗪烷-2-亚基]氨基}苯甲酸乙酯可以与其他类似的化合物进行比较,例如:
- 4-((1,3-苯并二氧杂环戊烯-5-基甲基)氨基)苯甲酸乙酯
- 4-((2-亚氨基-4-氧代-1,3-噻唑烷-5-基)乙酰基)氨基)苯甲酸甲酯
- 5-((1,3-苯并二氧杂环戊烯-5-亚甲基)氨基)间苯二甲酸二甲酯
这些化合物在结构上相似,但在特定的官能团或取代基方面有所不同,这会影响它们的反应性、性质和应用。
属性
分子式 |
C28H25N3O6S |
|---|---|
分子量 |
531.6 g/mol |
IUPAC 名称 |
ethyl 4-[[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-6-(phenylcarbamoyl)-1,3-thiazinan-2-ylidene]amino]benzoate |
InChI |
InChI=1S/C28H25N3O6S/c1-2-35-27(34)19-9-11-21(12-10-19)30-28-31(16-18-8-13-22-23(14-18)37-17-36-22)25(32)15-24(38-28)26(33)29-20-6-4-3-5-7-20/h3-14,24H,2,15-17H2,1H3,(H,29,33) |
InChI 键 |
KRBOXIBMWJLNTL-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=CC=C(C=C1)N=C2N(C(=O)CC(S2)C(=O)NC3=CC=CC=C3)CC4=CC5=C(C=C4)OCO5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(5E)-5-(3,4-diethoxybenzylidene)-2-(pyridin-3-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11601602.png)
![4-{[4-(4-Ethoxyphenyl)phthalazin-1-yl]amino}benzamide](/img/structure/B11601608.png)
![(7Z)-7-benzylidene-3-(3-bromophenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B11601611.png)
![N-cyclohexyl-6-imino-7-(3-methoxypropyl)-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11601613.png)
![ethyl 4-(5-{(E)-[1-(2-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}furan-2-yl)benzoate](/img/structure/B11601621.png)
![11-(4-propoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11601627.png)

![3-(4-ethoxy-3-methoxyphenyl)-11-(4-methyl-3-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11601630.png)
![methyl 6-(4-butoxy-3-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B11601636.png)

![6-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-2-[(4,7-dimethylquinazolin-2-yl)amino]pyrimidin-4(1H)-one](/img/structure/B11601645.png)
![(2Z)-2-{[3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11601646.png)
![(3E)-3-[2-(3-bromophenyl)-2-oxoethylidene]-6-(ethylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazin-2-one](/img/structure/B11601655.png)
![Prop-2-en-1-yl 5-cyano-4-(furan-2-yl)-6-({2-[(4-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B11601658.png)
